N-acetylleucyl-leucyl-methioninal (ALLM) is a cell-permeable peptide aldehyde that acts as a potent and relatively selective inhibitor of calpains, a family of calcium-activated neutral cysteine proteases. [] ALLM is frequently used in in vitro and in vivo studies to investigate the role of calpains in various cellular processes and pathological conditions.
Calpain inhibitors are classified as protease inhibitors that specifically target the calpain family of enzymes. These enzymes require calcium ions for their activity and are implicated in pathological conditions like neurodegeneration and cancer. Calpain inhibitor II is derived from synthetic modifications of peptide sequences that resemble natural substrates of calpains. Its efficacy in inhibiting calpains has made it a valuable tool in pharmacological studies.
The synthesis of calpain inhibitor II typically involves solid-phase peptide synthesis techniques. The process includes the following key steps:
Calpain inhibitor II has a molecular formula of C₁₃H₁₅N₃O₄S and a molecular weight of approximately 301.34 g/mol. Its structure comprises a sequence of amino acids forming a peptide bond configuration that mimics natural substrates of calpain enzymes.
The structural analysis reveals that the compound's design is crucial for its selectivity and potency against different calpain isoforms .
Calpain inhibitor II primarily functions through non-covalent interactions with the active site of calpain enzymes. Upon binding, it prevents substrate access to the catalytic site, effectively inhibiting enzymatic activity.
The mechanism by which calpain inhibitor II exerts its effects involves several key steps:
Research indicates that while calpain inhibitor II effectively induces apoptosis via caspase-dependent pathways, it does not interfere with nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .
These properties make calpain inhibitor II suitable for various laboratory applications involving cell culture and biochemical assays .
Calpain inhibitor II has several scientific applications:
Calpain Inhibitor II (ALLM) exhibits distinct inhibitory preferences between calpain isoforms, critically influencing neuronal survival pathways. Unlike calpain-1 (μ-calpain), which requires micromolar Ca²⁺ concentrations for activation and supports synaptic plasticity, calpain-2 (m-calpain) is activated by millimolar Ca²⁺ and drives excitotoxic neuronal death. This dichotomy arises from calpain-2's unique association with extrasynaptic NMDA receptors (NMDARs), particularly those containing NR2B subunits. Upon pathological calcium influx, NR2B-bound RasGRF1 activates the ERK pathway, which phosphorylates calpain-2 at Ser50, triggering its activation independent of extreme calcium elevations. Calpain Inhibitor II selectively blocks calpain-2-mediated proteolysis in this cascade, reducing neuronal death in excitotoxicity models without affecting calpain-1-dependent plasticity [1] [6].
Table 1: Differential Targeting of Calpain Isoforms by Calpain Inhibitor II
Parameter | Calpain-1 (μ-calpain) | Calpain-2 (m-calpain) | Inhibitor II Action |
---|---|---|---|
Ca²⁺ Requirement | μM concentrations | mM concentrations | No direct Ca²⁺ interaction |
Activation Trigger | Synaptic activity | Extrasynaptic NMDARs | Blocks ERK phosphorylation (Ser50) |
Primary Role | Synaptic plasticity | Excitotoxic neuronal death | Selective inhibition of calpain-2 |
Downstream Effect | Memory consolidation | STEP activation → p38 MAPK | Prevents STEP cleavage |
The binding specificity of Calpain Inhibitor II to calpain-2 is governed by molecular interactions with the protease core domain (PC2). Docking studies reveal that its N-acetyl-leucyl-leucyl-methioninal backbone forms hydrogen bonds with Gly197 and Cys115 residues in the catalytic cleft, while its thiomethyl moiety occupies a hydrophobic subpocket adjacent to the active site. This stabilizes a closed conformation of the enzyme, preventing substrate access. Crucially, the inhibitor’s methional aldehyde group reversibly reacts with Cys115 to form a hemithioacetal adduct, a mechanism distinct from irreversible inhibitors like MDL-28170. Mutagenesis studies confirm Cys115 as essential: its substitution to alanine abolishes inhibition. Comparative analyses show a 5-fold higher binding affinity for calpain-2 (ΔG = −8.1 kcal/mol) over calpain-1 (ΔG = −6.9 kcal/mol), attributed to greater steric complementarity with calpain-2’s Leu163 and Trp298 residues [3] [5] [6].
Table 2: Key Structural Interactions of Calpain Inhibitor II with Calpain-2
Structural Element | Target Residue | Interaction Type | Energetic Contribution (kcal/mol) |
---|---|---|---|
Methional aldehyde | Cys115 | Covalent hemithioacetal | −3.2 |
Leucyl side chain | Leu163 | Hydrophobic packing | −1.8 |
Acetyl carbonyl | Gly197 | Hydrogen bond | −1.5 |
Thiomethyl group | Trp298 | Van der Waals interaction | −1.1 |
Calpain Inhibitor II disrupts a key neurodegeneration axis by modulating the striatal-enriched tyrosine phosphatase (STEP). Under excitotoxic conditions, calpain-2 cleaves full-length STEP61 (61 kDa) into a 33 kDa fragment, which loses phosphatase activity due to truncation of its regulatory kinase-interacting domain. Inactive STEP fails to dephosphorylate p38 MAPK, leading to sustained p38 hyperactivation and transcription of pro-apoptotic genes (FasL, Bim). In cortical neurons, pre-treatment with Calpain Inhibitor II (10 μM) reduces STEP cleavage by 80% and suppresses p38 phosphorylation by 65%, as quantified via immunoblotting. This effect is isoform-specific: siRNA knockdown of calpain-2, but not calpain-1, replicates inhibitor-mediated neuroprotection [1] [6].
Table 3: Impact of Calpain Inhibitor II on STEP/p38 Pathway Proteins
Protein Target | Effect of Calpain-2 Activation | Effect of Inhibitor II | Functional Outcome |
---|---|---|---|
STEP61 | Cleaved to inactive 33 kDa fragment | Prevents cleavage (~80% reduction) | Maintains phosphatase activity |
p38 MAPK | Hyperphosphorylation | Reduces phosphorylation (~65%) | Suppresses pro-apoptotic signaling |
Dynactin-1 | Degraded | Stabilizes cytoskeletal binding | Preserves axonal transport |
Calpain Inhibitor II shifts cellular fate toward survival by promoting autophagy, a process compromised during calpain-2 overactivation. Calpain-2 cleaves autophagy-related proteins Atg3, Atg5, and Atg7 at specific sites (e.g., Atg5 at Gly148–Arg149), disrupting autophagosome formation. This proteolysis suppresses autophagy while enabling apoptosis via caspase-8 activation. In neuronal ischemia models, Inhibitor II (5 μM) restores autophagic flux by 70%, evidenced by increased LC3-II accumulation and reduced p62 levels. Concurrently, it diminishes apoptosis markers (cleaved caspase-3) by 50%. The dual role arises from structural mimicry: Inhibitor II’s leucine-methional motif competitively occupies calpain-2’s substrate-binding cleft, sterically hindering Atg access while sparing autophagy-inducing kinases like AMPK [1] [2].
Table 4: Autophagy-Apoptosis Modulation by Calpain Inhibitor II
Process | Calpain-2-Mediated Disruption | Inhibitor II Action | Net Cellular Effect |
---|---|---|---|
Autophagy | Cleaves Atg3/Atg5/Atg7 → Blocks LC3 lipidation | Prevents Atg cleavage → Restores autophagosome formation | Enhanced clearance of damaged organelles |
Apoptosis | Activates caspase-8/3 via Bid truncation | Reduces caspase-3 cleavage by 50% | Attenuated neuronal death |
Crosstalk | p38 phosphorylates mTORC1 → Autophagy suppression | p38 inhibition → mTORC1 downregulation | Synergistic pro-autophagy effect |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7